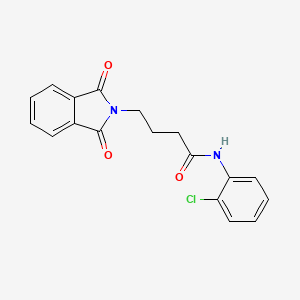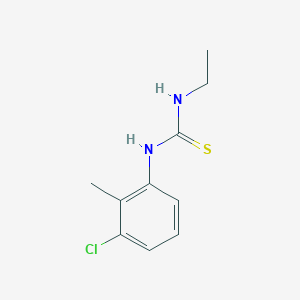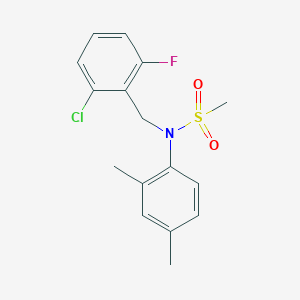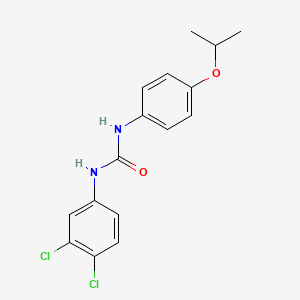![molecular formula C17H18O4S B5804060 1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a member of the family of sulfonyl ketones, which are known to have a wide range of pharmacological activities.
作用機序
The mechanism of action of 1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is the inducible form of the enzyme that is upregulated in response to inflammation and tissue damage. By inhibiting COX-2, this compound reduces the production of prostaglandins and other inflammatory mediators, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models of pain and inflammation. It has also been shown to have a favorable safety profile, with no significant adverse effects observed at therapeutic doses. This compound has been shown to be well-tolerated by animals and humans, with no significant toxicity or pharmacokinetic interactions reported.
実験室実験の利点と制限
1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar pharmacological activities. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to use in certain experiments. It is also important to note that this compound should be handled with care due to its potential toxicity.
将来の方向性
There are several future directions for research on 1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, including the development of new analogs with improved pharmacological activities and the investigation of its potential use in other fields such as materials science and organic synthesis. This compound could also be studied further to understand its mechanism of action and to identify potential drug targets for the treatment of pain and inflammation-related disorders. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy and reduce potential side effects.
合成法
The synthesis of 1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone involves the reaction of 4-methylbenzenesulfonyl chloride with 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, which leads to the formation of this compound as the final product. The purity and yield of this compound can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
科学的研究の応用
1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. This compound has also been investigated for its potential use as a building block in the synthesis of novel materials with unique properties such as high thermal stability and conductivity. In organic synthesis, this compound has been used as a reagent for the preparation of various functionalized compounds.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-3-21-15-8-6-14(7-9-15)17(18)12-22(19,20)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGGHUWMIWKJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)




![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
![N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5804016.png)
![2-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5804026.png)

![{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5804037.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5804044.png)
![2-(4-nitrophenyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5804047.png)